Cas no 128914-77-2 (2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride)

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride is a versatile chemical intermediate widely used in pharmaceutical and organic synthesis. Its key advantages include a reactive thiol group and a piperazine moiety, enabling its use as a building block for modifying biomolecules or constructing heterocyclic compounds. The dihydrochloride salt form enhances solubility and stability, facilitating handling in aqueous or polar solvent systems. This compound is particularly valuable in medicinal chemistry for the development of drug candidates, where its functional groups allow for selective conjugation or derivatization. High purity grades are typically available, ensuring reproducibility in research and industrial applications.
2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride structure
128914-77-2 structure
Product Name:2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride
CAS No:128914-77-2
MF:C6H16Cl2N2S
MW:219.175638198853
CID:6306414
PubChem ID:157226547
Update Time:2025-10-19

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
    • 128914-77-2
    • EN300-37345143
    • 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride
    • Inchi: 1S/C6H14N2S.2ClH/c9-6-5-8-3-1-7-2-4-8;;/h7,9H,1-6H2;2*1H
    • InChI Key: ATPIKMQSFAWLFH-UHFFFAOYSA-N
    • SMILES: Cl.Cl.SCCN1CCNCC1

Computed Properties

  • Exact Mass: 218.0411251g/mol
  • Monoisotopic Mass: 218.0411251g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 71.5
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 16.3Ų

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37345143-0.05g
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
128914-77-2 95.0%
0.05g
$278.0 2025-03-18
Enamine
EN300-37345143-0.1g
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
128914-77-2 95.0%
0.1g
$416.0 2025-03-18
Enamine
EN300-37345143-0.25g
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
128914-77-2 95.0%
0.25g
$594.0 2025-03-18
Enamine
EN300-37345143-0.5g
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
128914-77-2 95.0%
0.5g
$936.0 2025-03-18
Enamine
EN300-37345143-1.0g
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
128914-77-2 95.0%
1.0g
$1200.0 2025-03-18
Enamine
EN300-37345143-2.5g
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
128914-77-2 95.0%
2.5g
$2351.0 2025-03-18
Enamine
EN300-37345143-5.0g
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
128914-77-2 95.0%
5.0g
$3479.0 2025-03-18
Enamine
EN300-37345143-10.0g
2-(piperazin-1-yl)ethane-1-thiol dihydrochloride
128914-77-2 95.0%
10.0g
$5159.0 2025-03-18
1PlusChem
1P028EXH-50mg
2-(piperazin-1-yl)ethane-1-thioldihydrochloride
128914-77-2 95%
50mg
$394.00 2023-12-25
1PlusChem
1P028EXH-100mg
2-(piperazin-1-yl)ethane-1-thioldihydrochloride
128914-77-2 95%
100mg
$576.00 2023-12-25

Additional information on 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride

Comprehensive Overview of 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride (CAS No. 128914-77-2)

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride (CAS No. 128914-77-2) is a specialized organic compound widely utilized in pharmaceutical research and biochemical applications. Its unique structure, featuring a piperazine ring and a thiol group, makes it a valuable intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals frequently search for this compound due to its relevance in drug discovery, particularly in the development of kinase inhibitors and GPCR-targeted therapies.

The growing interest in 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride aligns with trends in precision medicine and small-molecule drug design. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies. The compound’s thiol group offers reactivity for conjugation, making it a candidate for bioconjugation techniques—a method gaining traction in antibody-drug conjugates (ADCs) development.

From a synthetic chemistry perspective, CAS 128914-77-2 is often queried alongside terms like peptide modification and crosslinking reagents. Its dihydrochloride salt form enhances solubility, a critical factor for high-throughput screening assays. Laboratories prioritizing fragment-based drug discovery (FBDD) value this compound for its ability to introduce sulfur-based functionalities into lead compounds.

In the context of green chemistry, researchers explore sustainable derivatization methods for 2-(Piperazin-1-yl)ethane-1-thiol, reflecting broader industry shifts toward eco-friendly synthesis. FAQs in academic forums often address its stability under physiological conditions—a key consideration for in vivo applications. Analytical techniques like HPLC purification and LC-MS characterization are commonly associated with its quality control protocols.

The compound’s versatility extends to material science, where its thiol-piperazine hybrid structure aids in surface functionalization for biosensors. As AI-driven cheminformatics tools advance, 128914-77-2 appears in predictive models for drug-likeness assessments. This intersection of chemistry and computational biology underscores its multidisciplinary appeal.

For suppliers and distributors, SEO-optimized content around 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride must address queries like "bulk synthesis scalability" and "GMP-grade availability." Regulatory compliance, particularly for REACH and FDA-submitted compounds, remains a top concern for buyers. Storage recommendations (e.g., desiccated, -20°C) and shelf-life data are also high-priority search terms.

Emerging applications in proteomics further elevate the profile of CAS 128914-77-2. Its use in activity-based protein profiling (ABPP) aligns with the demand for target engagement tools in translational research. The compound’s mechanism of action—often explored via molecular docking simulations—is another frequent subject of scientific literature searches.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited